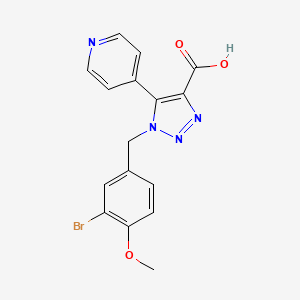
1-(3-bromo-4-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-[(3-bromo-4-méthoxyphényl)méthyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylique est un composé organique complexe qui appartient à la classe des dérivés du triazole. Ce composé est caractérisé par la présence d’un cycle triazole, d’un cycle pyridine et d’un groupe méthoxyphényl bromé. Les dérivés du triazole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
La synthèse de l’acide 1-[(3-bromo-4-méthoxyphényl)méthyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylique implique généralement des réactions en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Ceci peut être réalisé par une réaction de cycloaddition de Huisgen entre un azide et un alcyne.
Bromation et méthoxylation : Le cycle phényle est bromé et méthoxylé à l’aide de brome et de méthanol dans des conditions contrôlées.
Couplage avec la pyridine : Le groupe méthoxyphényl bromé est ensuite couplé à un dérivé de la pyridine à l’aide d’une réaction de couplage croisé catalysée au palladium, telle que le couplage de Suzuki-Miyaura.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et réduire les coûts, en utilisant souvent des réacteurs à flux continu et des systèmes de synthèse automatisés.
Analyse Des Réactions Chimiques
L’acide 1-[(3-bromo-4-méthoxyphényl)méthyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être effectuée à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels à l’aide de réactions de substitution nucléophile.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Ce composé a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé dans le développement de nouveaux produits pharmaceutiques en raison de ses activités biologiques potentielles, telles que des propriétés antimicrobiennes, antifongiques et anticancéreuses.
Études biologiques : Les chercheurs utilisent ce composé pour étudier ses interactions avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Synthèse chimique : Il sert de brique de construction pour la synthèse de molécules plus complexes en chimie organique.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-[(3-bromo-4-méthoxyphényl)méthyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier aux ions métalliques ou aux enzymes, inhibant ainsi leur activité. Le groupe méthoxyphényl bromé et le cycle pyridine peuvent interagir avec des poches hydrophobes dans les protéines, améliorant l’affinité de liaison du composé .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d’autres dérivés du triazole, tels que :
- Acide 1-(4-chlorophényl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylique
- Acide 1-(3-méthylphényl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylique
Comparé à ces composés, l’acide 1-[(3-bromo-4-méthoxyphényl)méthyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylique est unique en raison de la présence du groupe méthoxyphényl bromé, qui peut améliorer son activité biologique et son affinité de liaison .
Propriétés
Formule moléculaire |
C16H13BrN4O3 |
|---|---|
Poids moléculaire |
389.20 g/mol |
Nom IUPAC |
1-[(3-bromo-4-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13BrN4O3/c1-24-13-3-2-10(8-12(13)17)9-21-15(11-4-6-18-7-5-11)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23) |
Clé InChI |
AFQMHGPIJXKKSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498930.png)
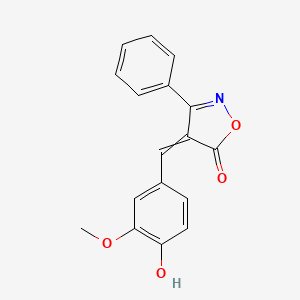
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
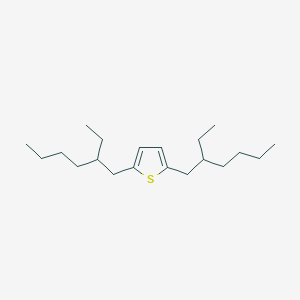
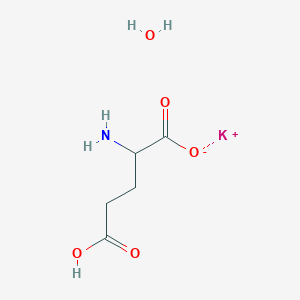
![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
amine](/img/structure/B12498974.png)
![2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12498976.png)
![N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide](/img/structure/B12498983.png)
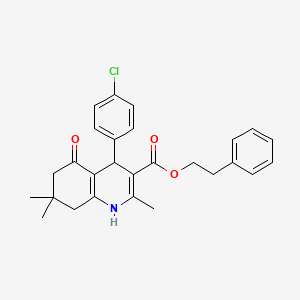
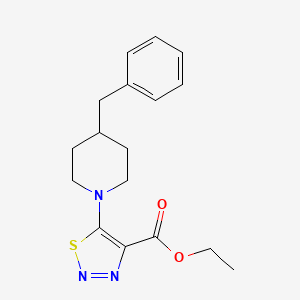
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine](/img/structure/B12499006.png)
